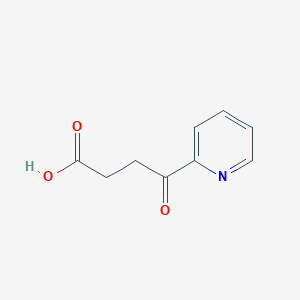

4-Oxo-4-(2-pyridyl)butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-pyridin-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJOHUNVFCNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375083 | |

| Record name | 4-Oxo-4-(2-pyridyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-27-4 | |

| Record name | 4-Oxo-4-(2-pyridyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5768-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Oxo-4-(2-pyridyl)butanoic Acid

Introduction: Strategic Importance and Synthetic Challenges

4-Oxo-4-(2-pyridyl)butanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, a ketone, and a carboxylic acid, offers multiple points for derivatization, making it a versatile scaffold for the synthesis of novel heterocyclic compounds and coordination complexes.[1][2] The pyridyl nitrogen and the keto-acid moiety can act as a multidentate chelating agent, while the carboxylic acid provides a handle for forming amides, esters, and other functional groups.

However, the synthesis of this target molecule is not trivial. The core challenge lies in the formation of the carbon-carbon bond between the electron-deficient C-2 position of the pyridine ring and the butanoic acid chain. Standard electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, are notoriously difficult to perform on pyridine. The ring's low reactivity is compounded by the Lewis basicity of the pyridine nitrogen, which readily complexes with the Lewis acid catalyst, further deactivating the ring towards acylation.[3][4] This guide provides a detailed exploration of viable synthetic strategies that circumvent these challenges, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers.

Part 1: Primary Synthetic Strategies

Two principal and effective strategies for the synthesis of 4-oxo-4-(2-pyridyl)butanoic acid have been established: the acylation of a pre-metalated pyridine and the chain elongation of a functionalized pyridine precursor.

Strategy 1: Nucleophilic Acylation via an Organometallic Intermediate

This approach is arguably the most direct and reliable. It inverts the polarity of the reaction by transforming the typically electrophilic pyridine C-2 position into a potent nucleophile. This is achieved by generating an organometallic reagent, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, which then attacks an electrophilic four-carbon building block like succinic anhydride.

Causality and Mechanistic Insight:

The deprotonation of pyridine at the C-2 position using a strong base (like n-butyllithium) or the formation of a Grignard reagent from 2-halopyridine creates a highly reactive carbanion. This nucleophilic center can readily attack one of the carbonyl carbons of succinic anhydride. The anhydride ring opens in a nucleophilic acyl substitution mechanism. A subsequent aqueous acidic workup protonates the resulting carboxylate to yield the final product. This method elegantly bypasses the inherent unreactivity of the pyridine ring in electrophilic substitutions. A study on the enantioselective synthesis of a related compound successfully employed 2-lithiopyridine in a key C-C bond-forming step, demonstrating the viability of this nucleophilic pathway.[5]

Visualizing the Organometallic Pathway

Caption: Synthesis via Chain Elongation of 2-Acetylpyridine.

Part 2: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on laboratory capabilities, available starting materials, and desired scale. The following table provides a comparative summary.

| Parameter | Strategy 1: Organometallic Route | Strategy 2: Chain Elongation |

| Starting Materials | 2-Halopyridine, Magnesium/n-BuLi, Succinic Anhydride | 2-Acetylpyridine, Formaldehyde, Dimethylamine, NaCN |

| Number of Steps | 1 (plus workup) | 3 |

| Typical Overall Yield | Moderate to Good | Good to High |

| Key Reagents | Grignard or Organolithium reagents | Cyanide salts |

| Safety Considerations | Requires anhydrous, inert atmosphere; pyrophoric reagents | Highly toxic cyanide; careful waste disposal required |

| Scalability | Moderate; requires careful control of exotherms | Good; reactions are generally well-behaved |

| Key Advantage | Direct, convergent synthesis | Avoids pyrophoric reagents; uses common starting materials |

Part 3: Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis via 2-Pyridylmagnesium Bromide

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Iodine (one crystal)

-

Succinic anhydride

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (3M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.

-

Add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF to the dropping funnel.

-

Add a small portion of the 2-bromopyridine solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of iodine color), gently warm the flask.

-

Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

-

-

Acylation Reaction:

-

In a separate flame-dried flask under nitrogen, dissolve succinic anhydride (1.1 eq.) in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the succinic anhydride solution via cannula transfer. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing 3M HCl.

-

Adjust the pH of the aqueous layer to ~4-5 using a saturated sodium bicarbonate solution. The product may precipitate at this point.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Protocol 2: Synthesis via Chain Elongation of 2-Acetylpyridine

Materials:

-

2-Acetylpyridine [6]* Paraformaldehyde

-

Dimethylamine hydrochloride

-

Sodium Cyanide (NaCN)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Sulfuric acid (conc.)

-

Sodium hydroxide (solution)

Procedure:

-

Synthesis of the Mannich Base:

-

In a round-bottom flask, combine 2-acetylpyridine (1.0 eq.), paraformaldehyde (1.2 eq.), and dimethylamine hydrochloride (1.2 eq.) in ethanol.

-

Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

-

Make the aqueous layer basic (pH > 10) with NaOH solution and extract with dichloromethane.

-

Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield the Mannich base.

-

-

Synthesis of the Nitrile Intermediate:

-

CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment. Quench all cyanide-containing glassware and waste with bleach.

-

Dissolve the Mannich base (1.0 eq.) in DMSO.

-

Add sodium cyanide (1.5 eq.) portion-wise.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours.

-

Cool the reaction, pour it into ice water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give the crude nitrile.

-

-

Hydrolysis to the Carboxylic Acid:

-

Add the crude nitrile intermediate to a 50% (v/v) aqueous sulfuric acid solution.

-

Heat the mixture to reflux for 6-8 hours, or until the evolution of ammonia ceases.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a cold concentrated NaOH solution to pH 4-5.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent if further purification is needed.

-

Conclusion

The synthesis of 4-oxo-4-(2-pyridyl)butanoic acid is a challenging yet achievable goal for the synthetic chemist. The organometallic route offers a direct, albeit technically demanding, pathway, while the chain elongation from 2-acetylpyridine provides a robust, multi-step alternative that avoids pyrophoric reagents. The selection of the optimal route will be guided by the specific constraints and expertise within the research environment. Both methods, when executed with care, provide reliable access to this valuable chemical building block, paving the way for further discoveries in drug development and materials science.

References

-

Wikipedia. 2-Acetylpyridine. [Link]

- Google Patents.

- Google Patents.

-

YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

-

ResearchGate. A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. [Link]

Sources

"4-oxo-4-(2-pyridyl)butyric acid chemical properties"

An In-depth Technical Guide to 4-oxo-4-(2-pyridyl)butyric acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, explore plausible synthetic routes and reactivity, and discuss its role as a versatile scaffold in the synthesis of novel therapeutic agents.

Introduction and Strategic Importance

This compound (CAS No: 5768-27-4) is a bifunctional molecule featuring a pyridine ring, a ketone, and a carboxylic acid moiety.[1][2] This unique combination of functional groups makes it a highly valuable building block in medicinal chemistry. The pyridine ring serves as a bioisostere for a phenyl group but with distinct electronic properties and the ability to act as a hydrogen bond acceptor and a basic center for salt formation, enhancing bioavailability. The keto-acid chain provides a flexible linker with two distinct points for chemical modification, allowing for the systematic exploration of chemical space in drug design. Its utility is primarily as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders and inflammatory conditions.[3][4]

Physicochemical and Structural Properties

The structural characteristics of this compound dictate its physical properties and chemical behavior. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests zwitterionic character under certain pH conditions, influencing its solubility and chromatographic behavior.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5768-27-4 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][5] |

| Appearance | Solid | [6] |

| Melting Point | 89-92°C | [1][5] |

| Boiling Point | 376°C at 760 mmHg | [1] |

| Density | 1.263 g/cm³ | [1] |

| Flash Point | 181.2°C | [1] |

| InChIKey | CVKJOHUNVFCNJV-UHFFFAOYSA-N | [1][7] |

| SMILES | C1=CC=NC(=C1)C(=O)CCC(=O)O | [7] |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature, but a scientifically sound approach can be devised based on established organic reactions. Its reactivity is governed by the interplay of its three functional groups.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable pyridine precursor with succinic anhydride. However, direct acylation of pyridine is challenging due to the deactivation of the ring by the Lewis acid catalyst complexing with the basic nitrogen. A more viable strategy involves using a pre-activated pyridine derivative, such as 2-lithiopyridine, or a metal-catalyzed cross-coupling reaction.

Below is a conceptual workflow for its synthesis.

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Hypothetical Synthesis via Grignard Reaction

Disclaimer: This protocol is hypothetical and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq.). Add a solution of 2-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed to form 2-pyridylmagnesium bromide.

-

Acylation: In a separate flask, dissolve succinic anhydride (1.0 eq.) in anhydrous THF. Cool this solution to 0°C in an ice bath.

-

Reaction: Slowly add the prepared Grignard reagent from Step 1 to the succinic anhydride solution via cannula. Maintain the temperature at 0°C. Allow the reaction to stir for 2-4 hours, gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Acidify the mixture with 1M HCl to a pH of ~4-5. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final product.

Chemical Reactivity

The true value of this compound lies in its versatile reactivity, which allows for the creation of diverse molecular libraries.

-

Carboxylic Acid Group: This is the most common site for modification. It readily undergoes standard transformations such as esterification or, more importantly, amide bond formation using coupling reagents (e.g., EDC, HATU). This allows for the introduction of a wide array of amine-containing fragments.

-

Ketone Group: The ketone can be reduced to a secondary alcohol, providing a new stereocenter and hydrogen bond donor. It can also undergo reductive amination to introduce a secondary or tertiary amine, or react with hydrazines to form pyridazinones, a common motif in bioactive molecules.

-

Pyridine Ring: The nitrogen atom can be quaternized or oxidized to an N-oxide. The ring itself can undergo nucleophilic aromatic substitution under specific conditions, though it is generally electron-deficient.

Caption: Reactivity of this compound as a scaffold.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~8.7 ppm (doublet, 1H): Proton on pyridine C6 (alpha to N).~7.8-8.0 ppm (multiplet, 2H): Protons on pyridine C4 and C5.~7.4 ppm (multiplet, 1H): Proton on pyridine C3.~3.3 ppm (triplet, 2H): Methylene protons alpha to the ketone.~2.8 ppm (triplet, 2H): Methylene protons alpha to the carboxylic acid.~11-12 ppm (broad singlet, 1H): Carboxylic acid proton. |

| ¹³C NMR | ~200 ppm: Ketone carbonyl carbon.~175 ppm: Carboxylic acid carbonyl carbon.~152-155 ppm: Pyridine C2 carbon.~120-150 ppm: Other aromatic carbons of the pyridine ring.~35-40 ppm: Methylene carbon alpha to the ketone.~28-33 ppm: Methylene carbon alpha to the carboxylic acid. |

| IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid.~1710: C=O stretch of the carboxylic acid.~1690: C=O stretch of the aryl ketone.~1580, 1470: C=C and C=N stretching of the pyridine ring. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z = 180.06: Molecular ion peak.[7] |

Protocol 2: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it will solubilize the compound well and allow for the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm), if not already present in the solvent.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Perform Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Integrate the signals to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the structure aligns with the expected profile in Table 2.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity at three distinct functional groups provide a robust platform for generating diverse chemical libraries. Researchers can leverage this scaffold to synthesize novel compounds with potential therapeutic applications, particularly in areas requiring modulation of the central nervous system or inflammatory pathways. The synthetic and analytical protocols outlined in this guide offer a solid foundation for the effective utilization of this valuable chemical entity in a research setting.

References

-

Echemi. (n.d.). This compound. Retrieved from Echemi.[1]

-

ChemBK. (n.d.). 4-Oxo-4-(pyridin-2-yl)butanoic acid. Retrieved from ChemBK.[5]

-

ChemicalBook. (n.d.). 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID synthesis. Retrieved from ChemicalBook.[8]

-

BenchChem. (2025). Application Notes and Protocols for 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid and Its Analogs in Drug Discovery. Retrieved from BenchChem.[9]

-

PubChem. (2025). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. Retrieved from PubChem.[10]

-

CymitQuimica. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from CymitQuimica.[6]

-

Abdel-Rahman, H. M., et al. (2005). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate.[11]

-

PubChemLite. (n.d.). This compound (C9H9NO3). Retrieved from PubChemLite.[7]

-

MySkinRecipes. (2026). 4-Oxo-4-(4-pyridyl)butyric acid. Retrieved from MySkinRecipes.[3]

-

Chem-Impex. (n.d.). 4-Oxo-4-(2-thienyl)butyric acid. Retrieved from Chem-Impex.[4]

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT.[2]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 4-Oxo-4-(4-pyridyl)butyric acid [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 4-Oxo-4-(3-pyridyl)butyric acid | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C9H9NO3) [pubchemlite.lcsb.uni.lu]

- 8. 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Oxo-4-(pyridin-2-yl)butanoic Acid (CAS 5768-27-4): Properties and Applications

This technical guide provides a comprehensive overview of 4-oxo-4-(pyridin-2-yl)butanoic acid (CAS 5768-27-4), a versatile building block with significant potential in pharmaceutical research and development. This document will delve into its chemical and physical properties, synthesis and purification, analytical characterization, and explore its current and potential applications, with a focus on its role as a scaffold for compounds with diverse biological activities.

Introduction and Chemical Identity

4-Oxo-4-(pyridin-2-yl)butanoic acid, a pyridine derivative of succinic acid, has garnered attention in medicinal chemistry due to its structural motifs that are amenable to a variety of chemical modifications. Its utility as a synthetic intermediate is well-established, serving as a foundational structure for more complex molecules with therapeutic potential.

Systematic Information:

-

IUPAC Name: 4-oxo-4-(pyridin-2-yl)butanoic acid

-

CAS Number: 5768-27-4

-

Molecular Formula: C₉H₉NO₃

-

Synonyms: 4-Oxo-4-(2-pyridyl)butyric acid, γ-oxo-2-pyridinebutyric acid, 4-oxo-4-pyridin-2-ylbutanoic acid[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-oxo-4-(pyridin-2-yl)butanoic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 179.17 g/mol | [1] |

| Exact Mass | 179.058 g/mol | [1] |

| Melting Point | 89-92 °C | [2] |

| Boiling Point | 376 °C at 760 mmHg | [2] |

| Density | 1.263 g/cm³ | [2] |

| Flash Point | 181.2 °C | [2] |

| Refractive Index | 1.55 | [2] |

| XLogP3 | 1.12910 | [2] |

| PSA (Polar Surface Area) | 67.26 Ų | [2] |

Synthesis and Purification

The synthesis of 4-oxo-4-(pyridin-2-yl)butanoic acid is typically achieved through a straightforward acylation reaction. The most common and efficient method involves the reaction of 2-aminopyridine with succinic anhydride.

General Synthesis Protocol

This protocol outlines a general method for the synthesis of 4-oxo-4-(pyridin-2-yl)butanoic acid.

Reactants:

-

2-Aminopyridine

-

Succinic anhydride

Solvent:

-

A suitable aprotic solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).

Procedure:

-

Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add succinic anhydride to the solution portion-wise while stirring.

-

The reaction mixture is typically stirred at room temperature or with gentle heating for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified.

Detailed Experimental Workflow: Synthesis and Purification

Below is a more detailed, step-by-step methodology for the synthesis and subsequent purification of 4-oxo-4-(pyridin-2-yl)butanoic acid.

Materials:

-

2-Aminopyridine (1.0 eq)

-

Succinic anhydride (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (Et₂O)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Benzene (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Reagent Addition: To the stirred solution, add succinic anhydride (1.1 equivalents) in small portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting materials by TLC.

-

Work-up: a. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 10% NaOH solution and diethyl ether. b. Separate the layers and extract the aqueous layer with diethyl ether to remove any unreacted 2-aminopyridine. c. Carefully acidify the combined aqueous layers with concentrated HCl until a precipitate forms. d. Extract the product into diethyl ether.

-

Purification: a. Wash the combined ether extracts with saturated NaCl solution. b. Dry the organic layer over anhydrous MgSO₄. c. Filter and remove the solvent under reduced pressure to yield the crude solid. d. Purify the crude product by recrystallization from a suitable solvent system, such as benzene, to obtain the final product as needle-shaped crystals.[3]

Caption: A schematic overview of the synthesis and purification process for 4-oxo-4-(pyridin-2-yl)butanoic acid.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. A multi-pronged approach employing various spectroscopic and chromatographic techniques is recommended.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons of the pyridine ring (typically in the range of 7.0-8.5 ppm) and aliphatic protons of the butanoic acid chain (around 2.5-3.5 ppm).

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons of the pyridine ring, and the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the ketone and carboxylic acid (around 1680-1760 cm⁻¹), and the N-H stretch (if applicable to derivatives, around 3300 cm⁻¹).[4][5]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can simultaneously provide purity information.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable method would involve a reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique can be used for both qualitative and quantitative analysis, particularly for detecting the compound and its metabolites in biological matrices.[6]

Biological Activities and Potential Uses

While 4-oxo-4-(pyridin-2-yl)butanoic acid itself is primarily a synthetic intermediate, its derivatives have shown a wide range of promising biological activities. This highlights the value of this scaffold in drug discovery programs.

Anticancer Activity

Derivatives of 4-oxo-4-(pyridin-2-yl)butanoic acid have demonstrated significant anticancer properties.[7] The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis in cancer cells.

Mechanism of Action: p53-Mediated Apoptosis

Certain succinamic acid derivatives, structurally related to the title compound, have been shown to upregulate the p53 tumor suppressor protein.[7] Activation of p53 can initiate the intrinsic (mitochondrial) pathway of apoptosis.

Caption: A simplified diagram of the p53-mediated apoptotic pathway induced by some derivatives of 4-oxo-4-(pyridin-2-yl)butanoic acid.

Anti-inflammatory and Analgesic Activities

Derivatives incorporating a piperazine moiety have exhibited significant anti-inflammatory and analgesic properties in preclinical models.[7]

Sphingosine-1-Phosphate (S1P) Receptor Agonism

A novel chemical series of 4-oxo-4-(indolin-1-yl)butanoic acid derivatives, which share a similar core structure, have been identified as potent and selective S1P₁ receptor agonists.[8] S1P₁ receptor agonism is a clinically validated mechanism for the treatment of autoimmune diseases like multiple sclerosis. The agonism at S1P₁ receptors on lymphocytes leads to their sequestration in secondary lymphoid organs, resulting in a reduction of circulating lymphocytes.[9][10]

Antimicrobial and Antifungal Activities

Heterocyclic compounds derived from the 4-oxo-4-(pyridin-2-yl)butanoic acid scaffold have also shown potential as antimicrobial and antifungal agents.[7]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-oxo-4-(pyridin-2-yl)butanoic acid.

Hazard Identification:

-

Causes skin irritation.[11]

-

Causes serious eye irritation.[11]

-

May cause respiratory irritation.[11]

Precautionary Measures:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials.[2]

Conclusion

4-Oxo-4-(pyridin-2-yl)butanoic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. Researchers in drug discovery and development will find this compound to be a useful tool in their efforts to design and synthesize novel molecules with potential applications in oncology, inflammation, and autoimmune diseases.

References

-

4-Oxo-4-(pyridin-2-yl)butanoic acid - PubChem. (URL: [Link])

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. (URL: [Link])

-

4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. (URL: [Link])

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (URL: [Link])

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL: [Link])

-

A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid - ResearchGate. (URL: [Link])

-

2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed. (URL: [Link])

-

4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed. (URL: [Link])

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). (URL: [Link])

-

Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid - PrepChem.com. (URL: [Link])

-

Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - NIH. (URL: [Link])

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists | Request PDF - ResearchGate. (URL: [Link])

-

Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid - ResearchGate. (URL: [Link])

-

Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - MDPI. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

-

Action mechanism of fingolimod and other S1P receptor modulators.... - ResearchGate. (URL: [Link])

-

Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (URL: [Link])

-

(PDF) FTIR Spectroscopy Analysis of Butanoic Acid - ResearchGate. (URL: [Link])

Sources

- 1. scielo.br [scielo.br]

- 2. echemi.com [echemi.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. synquestlabs.com [synquestlabs.com]

Spectral Data of 4-oxo-4-(2-pyridyl)butyric Acid: A Technical Overview for Researchers

Introduction

4-oxo-4-(2-pyridyl)butyric acid is a chemical compound of interest in medicinal chemistry and drug development due to its versatile structure. As a pyridyl ketone derivative, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a carboxylic acid, a ketone, and a pyridine ring provides multiple reactive sites for chemical modifications. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Key Features

The structure of this compound is characterized by a butyric acid chain attached to a pyridine ring at the 2-position through a ketone carbonyl group. This arrangement dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the butyric acid chain.

Expected Chemical Shifts (δ) in ppm:

| Protons | Multiplicity | Chemical Shift (ppm) | Integration |

| Pyridine H-6 | Doublet of doublets | ~8.7 | 1H |

| Pyridine H-4 | Doublet of triplets | ~8.0 | 1H |

| Pyridine H-3 | Doublet of doublets | ~7.9 | 1H |

| Pyridine H-5 | Triplet of doublets | ~7.5 | 1H |

| -CH₂- (adjacent to C=O) | Triplet | ~3.3 | 2H |

| -CH₂- (adjacent to COOH) | Triplet | ~2.8 | 2H |

| -COOH | Singlet (broad) | >10 | 1H |

Interpretation:

-

The protons on the pyridine ring are expected to appear in the aromatic region (7.5-8.7 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the electron-withdrawing keto group.

-

The methylene protons of the butyric acid chain will appear as two distinct triplets due to coupling with each other. The protons alpha to the ketone will be more deshielded (downfield) than those alpha to the carboxylic acid.

-

The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, and its signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Expected Chemical Shifts (δ) in ppm:

| Carbon | Chemical Shift (ppm) |

| Ketone C=O | ~200 |

| Carboxylic Acid C=O | ~175 |

| Pyridine C-2 | ~153 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~127 |

| Pyridine C-5 | ~122 |

| -CH₂- (adjacent to C=O) | ~35 |

| -CH₂- (adjacent to COOH) | ~30 |

Interpretation:

-

The two carbonyl carbons will have the most downfield chemical shifts, with the ketone carbonyl appearing at a higher ppm value than the carboxylic acid carbonyl.

-

The five carbons of the pyridine ring will have distinct signals in the aromatic region.

-

The two methylene carbons of the butyric acid chain will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Absorption Bands (cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Ketone) | ~1690 | Strong |

| C=O (Carboxylic Acid) | ~1710 | Strong |

| C=N, C=C (Pyridine) | 1600-1450 | Medium-Strong |

| C-O (Carboxylic Acid) | 1300-1200 | Medium |

| O-H bend (Carboxylic Acid) | ~920 | Broad, Medium |

Interpretation:

-

A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

Two strong absorption bands for the carbonyl groups are expected. The ketone carbonyl will likely appear at a slightly lower wavenumber than the carboxylic acid carbonyl due to conjugation with the pyridine ring.

-

The characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak (m/z):

-

Molecular Formula: C₉H₉NO₃

-

Molecular Weight: 179.17 g/mol

-

[M+H]⁺: 180.06

Predicted Fragmentation Pattern:

The fragmentation of this compound upon ionization is expected to proceed through several key pathways.

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Interpretation:

-

Loss of the carboxylic acid group (-COOH, 45 Da) would be a prominent fragmentation pathway.

-

Cleavage of the butyric acid chain can occur at various points, leading to characteristic fragment ions.

-

The pyridyl moiety is expected to be a stable fragment.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are general, standard protocols for obtaining the spectral data discussed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16 or 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio in the 4000-400 cm⁻¹ range.

Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically producing the protonated molecule [M+H]⁺.

-

Analysis: The mass-to-charge ratios of the ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The predicted spectral data for this compound, based on fundamental spectroscopic principles and analysis of related structures, provide a comprehensive framework for its characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and structural verification. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data and ensuring the integrity of their synthetic work.

References

Due to the lack of specific literature containing the complete experimental spectral data for this compound, this section is intentionally left blank. The information provided is based on established principles of organic spectroscopy.

An In-depth Technical Guide to 4-oxo-4-(2-pyridyl)butyric acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-oxo-4-(2-pyridyl)butyric acid, a heterocyclic keto acid of significant interest to researchers, scientists, and drug development professionals. While direct historical accounts of its initial discovery are not extensively documented in readily available literature, its structural motif is a cornerstone in the development of various biologically active compounds. This guide will delve into its chemical properties, plausible synthetic routes based on established chemical principles, expected analytical characteristics, and the therapeutic landscape carved out by its derivatives and isomers.

Introduction: The Significance of the Pyridyl Keto Acid Scaffold

This compound belongs to a class of compounds that merge the key functionalities of a pyridine ring, a ketone, and a carboxylic acid. This unique combination of features makes it a versatile building block in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl ring, can engage in hydrogen bonding and other non-covalent interactions with biological targets. The keto-acid chain provides a handle for further chemical modifications and can mimic natural substrates for various enzymes.

While the parent compound itself is not extensively studied for its biological activity, its isomers and derivatives have shown significant promise in various therapeutic areas. Notably, the 4-oxo-4-(3-pyridyl)butyric acid isomer is a known metabolite of nicotine and tobacco-specific N-nitrosamines, making it relevant in toxicological studies.[1] Furthermore, the broader scaffold of 4-oxo-4-(pyridin-2-ylamino)butanoic acid has been identified as a versatile template for developing novel anticancer, anti-inflammatory, and analgesic agents.[2]

This guide will provide a detailed exploration of the core compound, offering insights into its synthesis and characterization, and contextualizing its importance through the lens of its more studied derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 5768-27-4 | [3][4] |

| Molecular Formula | C₉H₉NO₃ | [3] |

| Molecular Weight | 179.17 g/mol | [3] |

| Melting Point | 89-92 °C | [4][5] |

| Boiling Point | 376 °C at 760 mmHg | [4] |

| Density | 1.263 g/cm³ | [4] |

| Appearance | Solid | [1] |

Synthesis of this compound: A Proposed Experimental Protocol

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature. However, based on well-established synthetic methodologies for analogous aryl keto acids, a plausible route involves the Friedel-Crafts acylation of a suitable pyridine precursor with succinic anhydride. It is important to note that the direct Friedel-Crafts acylation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom, which complexes with the Lewis acid catalyst.[6] Therefore, alternative strategies are often employed.

The following proposed protocol is based on the acylation of a metalated pyridine derivative, a common strategy to overcome the limitations of classical Friedel-Crafts reactions with pyridines.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process: the generation of a lithiated pyridine species followed by acylation with succinic anhydride.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Succinic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate

Procedure:

-

Lithiation of 2-bromopyridine:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromopyridine (1 equivalent) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

-

-

Acylation and Workup:

-

In a separate flask, dissolve succinic anhydride (1.2 equivalents) in anhydrous THF.

-

Slowly add the solution of succinic anhydride to the 2-lithiopyridine solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Causality behind Experimental Choices:

-

Low Temperature (-78 °C): The use of a very low temperature for the lithiation step is crucial to prevent side reactions, such as the addition of n-BuLi to the pyridine ring.

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards water and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Acidic Workup: The initial product of the acylation is a lithium carboxylate salt. Acidification is necessary to protonate the carboxylate and yield the final carboxylic acid product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the butyric acid chain would appear as two distinct triplets, likely in the range of δ 2.5-3.5 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon of the ketone will be the most downfield signal (around δ 200 ppm), followed by the carboxylic acid carbonyl (around δ 170-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), and the two methylene carbons will be in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

-

A strong C=O stretch from the ketone, around 1680-1700 cm⁻¹.

-

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, just below 3000 cm⁻¹.

-

C=C and C=N stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage at the keto group, leading to a pyridoyl cation (m/z = 106).

Biological Significance and Therapeutic Potential of the Scaffold

While this compound itself has not been extensively profiled for biological activity, its core structure is of significant interest in drug discovery.

Anticancer and Anti-inflammatory Applications of Derivatives

Derivatives of the closely related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated promising anticancer properties by inducing apoptosis in cancer cell lines.[2] Furthermore, the incorporation of a piperazine moiety into this scaffold has led to compounds with significant anti-inflammatory and analgesic activities.[2]

Caption: Therapeutic potential of the 4-oxo-4-(pyridin-2-ylamino)butanoic acid scaffold.

Role in Neuroscience Research

The isomeric 4-oxo-4-(4-pyridyl)butyric acid is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. This highlights the utility of the pyridyl keto acid motif in accessing complex molecular architectures with central nervous system activity.

Conclusion

This compound represents a foundational molecule with significant, yet largely untapped, potential in medicinal chemistry and drug development. While its own history and biological profile remain to be fully elucidated, the established therapeutic relevance of its derivatives and isomers underscores the importance of this chemical scaffold. The synthetic strategies and analytical insights provided in this guide offer a framework for researchers to further explore the chemistry and biological applications of this intriguing class of compounds.

References

- The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives - Benchchem.

- This compound | CAS 5768-27-4 | SCBT.

- This compound - Echemi.

- 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem.

- 4-Oxo-4-(pyridin-2-yl)butanoic acid - ChemBK.

- Preparation of Pyridines, Part 3: By Acylation - YouTube.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-oxo-4-(2-pyridyl)butyric acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 4-oxo-4-(2-pyridyl)butyric acid, a heterocyclic compound of interest in pharmaceutical research. Given its structural motifs—a pyridine ring, a ketone, and a carboxylic acid—this molecule presents a unique profile of solubility and stability that is paramount to its handling, formulation, and ultimate bioavailability. This document synthesizes theoretical principles with actionable experimental protocols to offer a robust framework for the characterization of this and structurally related compounds. We delve into the anticipated solubility behavior across a range of pH values and solvent polarities, and outline a systematic approach to evaluating its stability under forced degradation conditions, as mandated by international regulatory standards.

Introduction: The Scientific Imperative for Characterizing this compound

The journey of a drug candidate from discovery to a viable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. For this compound, a molecule featuring a weakly basic pyridine moiety (pKa of pyridine ~5.2), an acidic carboxylic acid, and a central ketone group, these properties are not straightforward. They are the result of the interplay between these functional groups, dictating how the molecule will behave in various environments, from a simple laboratory solvent to the complex milieu of in vivo systems.

Poor aqueous solubility can be a significant impediment to drug absorption, leading to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding of these characteristics is not merely an academic exercise but a critical step in de-risking a developmental compound and laying the groundwork for a successful formulation strategy. This guide provides the theoretical underpinnings and practical methodologies to comprehensively profile this compound.

Solubility Profile: A Multifaceted Property

The solubility of this compound is governed by its ability to interact with the surrounding solvent molecules through hydrogen bonding, dipole-dipole interactions, and ionic interactions, weighed against the energy required to overcome its crystal lattice forces.

pH-Dependent Aqueous Solubility

The presence of both a carboxylic acid and a pyridine ring makes this compound an amphoteric molecule, with its aqueous solubility being highly dependent on the pH of the medium.

-

In acidic conditions (pH < pKa of carboxylic acid): The carboxylic acid will be protonated and largely unionized. The pyridine ring, being a weak base, will be protonated, forming a pyridinium cation. The overall charge of the molecule will be positive, which is expected to enhance its solubility in aqueous media.

-

In neutral conditions (pKa of carboxylic acid < pH < pKa of pyridine): The molecule will exist predominantly as a zwitterion, with a deprotonated carboxylate group and a protonated pyridinium group. Zwitterionic forms can exhibit variable solubility, sometimes lower than the fully ionized forms due to intramolecular ionic interactions.

-

In alkaline conditions (pH > pKa of pyridine): The pyridine ring will be in its neutral form, while the carboxylic acid will be deprotonated to a carboxylate anion. The net negative charge will likely lead to increased aqueous solubility.

This pH-dependent behavior is critical for predicting the compound's dissolution and absorption in the gastrointestinal tract, which has a varying pH profile.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the principle of "like dissolves like."

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with both the carboxylic acid and the pyridine nitrogen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | Lacks the favorable interactions needed to overcome the polar nature of the solute. |

Experimental Determination of Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method .[1]

-

Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Addition of Compound: Add an excess of this compound to each buffered solution in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.[2]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile and Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[3][4] These studies are a core component of regulatory submissions and are crucial for developing stability-indicating analytical methods.[5][6][7]

Anticipated Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: While ketones are generally stable to hydrolysis, the carboxylic acid group can be susceptible to reactions, and extreme pH could potentially affect the stability of the overall molecule.[8]

-

Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.[9] The aliphatic chain could also be a site for oxidative degradation.

-

Photodegradation: Pyridine and its derivatives are known to be photoreactive, and exposure to UV or visible light could lead to degradation.[5][6][7]

-

Thermal Degradation: At elevated temperatures, decarboxylation of the butyric acid side chain is a plausible degradation pathway. Aromatic ketones are generally thermally stable, but the presence of the carboxylic acid may lower the decomposition temperature.[10][11][12]

Experimental Design for Forced Degradation

A systematic approach is required to evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products from the parent compound.

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room or elevated temperatures.

-

Oxidation: Expose the sample to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100°C).

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7]

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

HPLC Method Development Considerations

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the polar parent compound from potentially less polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is invaluable for assessing peak purity and identifying potential co-eluting peaks.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion and Forward Look

The successful development of any pharmaceutical compound hinges on a deep understanding of its fundamental physicochemical properties. For this compound, its solubility and stability are intricately linked to its amphoteric nature and the reactivity of its constituent functional groups. This guide has provided a theoretical framework for predicting its behavior and detailed, actionable protocols for its experimental determination. By systematically evaluating its pH-dependent solubility and its degradation under forced conditions, researchers can build a comprehensive data package. This information is not only vital for regulatory compliance but also serves as the scientific foundation for rational formulation design, ensuring that the therapeutic potential of this promising molecule can be fully realized.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). PubMed. [Link]

-

Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (n.d.). PMC. [Link]

-

Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions. (n.d.). PubMed. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). CHIMIA International Journal for Chemistry. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). ASM Journals. [Link]

-

Degradation of Pyridines in the Environment. (n.d.). ResearchGate. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid. (2023). ResearchGate. [Link]

-

Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. (n.d.). ResearchGate. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

-

Decomposition mechanism explaining the formation of aromatic... (n.d.). ResearchGate. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA. [Link]

-

ICH guideline for photostability testing: aspects and directions for use. (n.d.). PubMed. [Link]

-

A Stability Indicating Method for Dipyridamole. (n.d.). Semantic Scholar. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). EMA. [Link]

-

What does the hydrolysis of ketones yield?. (2018). Quora. [Link]

-

Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. (n.d.). ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. [Link]

-

Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (n.d.). ResearchGate. [Link]

-

[Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018). PubMed. [Link]

-

Thermal decomposition of poly(aryl ether ketones). (1987). Semantic Scholar. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

-

Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). ResearchGate. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

Formation of carboxylic acids during degradation of monosaccharides. (n.d.). Czech Journal of Food Sciences. [Link]

-

Pyridinecarboxylic acid. (n.d.). Wikipedia. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]

- Properties of Common Laboratory Solvents. (n.d.). Unknown Source. [Source link not available]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (n.d.). ACS Division of Organic Chemistry. [Link]

-

Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (n.d.). ACS Catalysis. [Link]

-

An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. (n.d.). MDPI. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]

-

Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. [Link]

-

Picolinic acid. (n.d.). PubChem. [Link]

-

Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. (n.d.). ResearchGate. [Link]

-

Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. [Link]

-

Thermal Degradation of Aromatic Amino Acids. (n.d.). Oxford Academic. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]

-

Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. (2021). YouTube. [Link]

- The degradation of carboxylic acids into aldehydes. (n.d.). CoLab.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed. [Link]

-

Understanding Common Lab Solvents. (n.d.). Lab Manager. [Link]

- An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Unknown Source. [Source link not available]

Sources

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. A Stability Indicating Method for Dipyridamole | Semantic Scholar [semanticscholar.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 8. quora.com [quora.com]

- 9. Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal decomposition of poly(aryl ether ketones) | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-oxo-4-(2-pyridyl)butyric acid

Introduction

4-oxo-4-(2-pyridyl)butyric acid is a pyridine derivative with a chemical structure that suggests a potential for diverse biological activities. The presence of a pyridine ring, a ketone group, and a carboxylic acid moiety makes it a molecule of interest for researchers in drug discovery and development. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid group can act as a hydrogen bond donor or acceptor and can be involved in salt bridge formations. This guide provides a comprehensive overview of the postulated mechanisms of action of this compound, drawing inferences from structurally related compounds and suggesting experimental avenues for its investigation.

Chemical Properties

| Property | Value | Source |

| CAS Number | 5768-27-4 | [1] |

| Molecular Formula | C9H9NO3 | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

Postulated Mechanisms of Action and Therapeutic Potential

While direct studies on the mechanism of action of this compound are limited, the biological activities of structurally analogous compounds provide a foundation for hypothesizing its potential therapeutic applications.

Anti-inflammatory and Analgesic Properties

Derivatives of pyridyloxy- and phenoxyalkanoic acids have been investigated for their anti-inflammatory and analgesic activities[2]. Furthermore, compounds with a 4-oxo-butanoic acid scaffold are used as key intermediates in the synthesis of anti-inflammatory and analgesic agents[3]. This suggests that this compound could potentially modulate inflammatory pathways.

Postulated Mechanism: A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation and pain.

Experimental Validation:

-

In vitro COX Inhibition Assay: A step-by-step protocol to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

-

Prepare a reaction mixture containing human recombinant COX-1 or COX-2 enzyme, arachidonic acid as the substrate, and a colorimetric probe.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time.

-

Measure the absorbance at a specific wavelength to determine the extent of prostaglandin production.

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

-

Diagram of the Experimental Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Anticancer Activity